molecular formula C10H10Cl2FN3 B2430862 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1147198-88-6

1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2430862
CAS No.: 1147198-88-6
M. Wt: 262.11
InChI Key: HFHBGDMHFGQLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a pyrazole ring substituted with a 2-chloro-6-fluorobenzyl group and an amine group, forming a hydrochloride salt

Preparation Methods

The synthesis of 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 2-chloro-6-fluorobenzyl chloride with a pyrazole derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include halides, organometallic reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride include:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound in its specific uses and properties.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3.ClH/c11-9-2-1-3-10(12)8(9)6-15-5-7(13)4-14-15;/h1-5H,6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHBGDMHFGQLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147198-88-6
Record name 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.